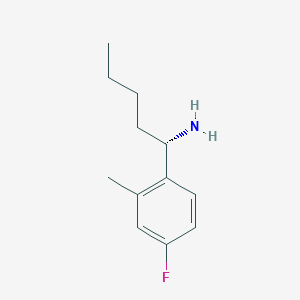
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloro group, a propan-2-yloxy group, and a carbonitrile group attached to a naphthyridine ring
Méthodes De Préparation
The synthesis of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group into the naphthyridine ring.
Attachment of the Propan-2-yloxy Group: This step involves the reaction of the naphthyridine intermediate with isopropanol in the presence of a base such as potassium carbonate.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonitrile group to an amine group.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Applications De Recherche Scientifique
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Chloro-3-(propan-2-yloxy)-1,6-naphthyridine-2-carbonitrile can be compared with other similar compounds, such as:
5-Chloro-3-methyl-2-(propan-2-yloxy)pyridine: This compound shares a similar structure but has a pyridine ring instead of a naphthyridine ring.
5-Chloro-3-nitro-2-(propan-2-yloxy)pyridine: This compound contains a nitro group instead of a carbonitrile group.
Fluorinated Pyridines: These compounds have fluorine atoms instead of chlorine and exhibit different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10ClN3O |
|---|---|
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
5-chloro-3-propan-2-yloxy-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-7(2)17-11-5-8-9(16-10(11)6-14)3-4-15-12(8)13/h3-5,7H,1-2H3 |
Clé InChI |
JNPCOIYHZZYGQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(N=C2C=CN=C(C2=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B13037920.png)
![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)




![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)


![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
![3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)



